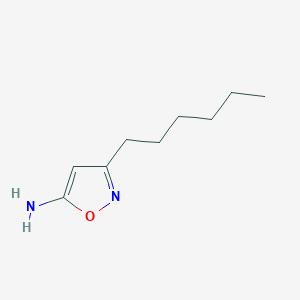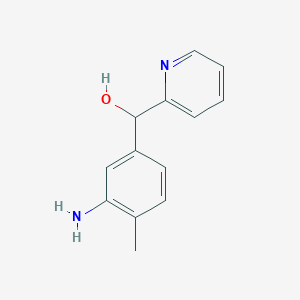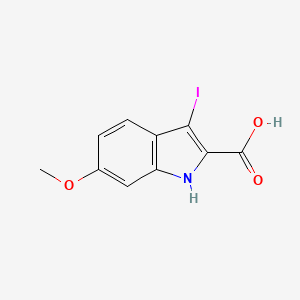
2-Bromopropionic-2,3,3,3-D4 acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Bromopropionic-2,3,3,3-D4 acid is a clear colorless to yellowish liquid after melting . It is soluble in water and miscible with alcohol, ether, chloroform, and benzene . It is a versatile reactant used in emulsion polymerization in the preparation of reversible addition-fragmentation chain transfer (RAFT) agent .
Synthesis Analysis
The synthesis of 2-Bromopropionic acid involves adding propionic acid and phosphorus trichloride to the reaction kettle, keeping the temperature at 80°C, slowly adding bromine to the reaction solution dropwise, and heating up to 85°C after the addition of bromine . The temperature is raised to 100°C when the color of bromine disappears completely, which takes about 23h . Then the bromine and hydrobromic acid are recovered under reduced pressure, and the finished product is obtained by distillation under reduced pressure .Molecular Structure Analysis
The molecular formula of this compound is C3HBrD4O2 . Its molecular weight is 157 . The IUPAC Standard InChI is InChI=1S/C3H5BrO2/c1-2(4)3(5)6/h2H,1H3, (H,5,6) .Chemical Reactions Analysis
The chemical reactions of 2-Bromopropionic acid involve de-protonation reactions . The reaction is C3H4BrO2- + H+ = C3H5BrO2 .Physical And Chemical Properties Analysis
This compound is a clear colorless to yellowish liquid after melting . It is soluble in water, miscible with alcohol, ether, chloroform, and benzene . Its boiling point is 476.2 K and its density is 1.7 g/mL at 25 °C .Applications De Recherche Scientifique
Chemical Kinetics and Reaction Mechanisms : The study of the kinetics and mechanisms of 2-Bromopropionic acid is a significant area of research. For instance, the kinetics of the gas phase pyrolyses of methyl 2-bromopropionate and 2-bromopropionic acid were explored to understand the reaction mechanisms at different temperatures and pressures (Chuchani et al., 1991).
Synthesis and Material Science : The compound is used in the synthesis of various materials, including polymerization initiators and inorganic−organic core−shell nanoparticles. For example, 2-Bromopropionic acid 2-(4-phenylazophenyl)ethyl ester was used in atom transfer radical polymerization of methyl methacrylate (Wang et al., 2005).
Catalysis and Green Chemistry : The compound has been utilized in innovative catalysis methods. For example, a study on the vanadium(V)-catalyzed oxidative bromination of alkenols and alkenes in alkyl carbonates utilized 3-bromopropionic acid (Brücher & Hartung, 2011).
Biochemical and Environmental Studies : There's research on the biological cleavage of carbon-halogen bonds and the metabolism of related compounds in various organisms. For example, the metabolism of 3-bromopropanol by Pseudomonas sp. involves converting 3-bromopropanol to 3-bromopropionic acid (Castro & Bartnicki, 1965).
Pharmaceutical Applications : The compound finds usage in process research and development of pharmaceuticals, such as in the large-scale manufacturing of l-alanyl-l-glutamine, a component of parenteral nutrition (Sano et al., 2000).
Safety and Hazards
Mécanisme D'action
Mode of Action
It is known that brominated compounds often interact with their targets through halogen bonding, which can lead to changes in the target’s function or structure .
Biochemical Pathways
Brominated compounds often participate in halogenation reactions, which can affect various biochemical pathways .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 2-Bromopropionic-2,3,3,3-D4 acid . These factors can include pH, temperature, and the presence of other molecules in the environment.
Analyse Biochimique
Biochemical Properties
2-Bromopropionic-2,3,3,3-D4 acid plays a significant role in biochemical reactions, particularly in the study of enzyme kinetics and metabolic pathways. This compound interacts with several enzymes, including liver alcohol dehydrogenase and thiol-containing enzymes. The interaction with liver alcohol dehydrogenase involves the alkylation of thiol groups, which can lead to enzyme inactivation . Additionally, this compound can act as an alkylating agent, modifying proteins and other biomolecules through covalent bonding.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound can influence cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to affect the glycolytic pathway by inhibiting key enzymes, leading to altered cellular energy production . Furthermore, this compound can induce oxidative stress in cells, impacting cell viability and function.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. One primary mechanism is the alkylation of thiol groups in proteins and enzymes, leading to their inactivation . This compound can also bind to DNA, causing mutations and affecting gene expression. The inhibition of enzymes in the glycolytic pathway by this compound results in decreased ATP production, which can have downstream effects on various cellular processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability of this compound is relatively high, but it can degrade under certain conditions, such as exposure to light and heat . Long-term studies have shown that prolonged exposure to this compound can lead to cumulative effects on cellular function, including sustained oxidative stress and enzyme inhibition.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound can be used to study metabolic pathways without causing significant toxicity . At higher doses, this compound can induce toxic effects, including liver damage and neurotoxicity. Threshold effects have been observed, where a certain dosage level leads to a marked increase in adverse effects.
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily those related to glycolysis and the citric acid cycle. It interacts with enzymes such as hexokinase and pyruvate dehydrogenase, affecting their activity and altering metabolic flux. The presence of deuterium in this compound allows for detailed studies of these pathways using techniques like mass spectrometry.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can be taken up by cells via specific transporters and can bind to proteins that facilitate its distribution . The compound tends to accumulate in certain tissues, such as the liver and kidneys, where it exerts its biochemical effects.
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. This compound can localize to the mitochondria, where it affects energy production and induces oxidative stress . Additionally, it can be found in the cytoplasm and nucleus, where it interacts with various biomolecules and influences cellular processes.
Propriétés
IUPAC Name |
2-bromo-2,3,3,3-tetradeuteriopropanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H5BrO2/c1-2(4)3(5)6/h2H,1H3,(H,5,6)/i1D3,2D |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MONMFXREYOKQTI-MZCSYVLQSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])(C(=O)O)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H5BrO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.00 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-ethyl-5-[2-(trimethylsilyl)ethynyl]-1H-pyrazole](/img/structure/B1381387.png)
![tert-butyl N-[3-(3-fluorophenyl)prop-2-yn-1-yl]carbamate](/img/structure/B1381389.png)
![ethyl 7-oxo-5H,6H,7H-cyclopenta[c]pyridine-6-carboxylate](/img/structure/B1381390.png)



![2-Bromo-5-fluorobenzo[b]furan-3(2H)-one](/img/structure/B1381396.png)

![3-{1-[(tert-butoxy)carbonyl]piperidin-3-yl}-1-methyl-1H-pyrazole-4-carboxylic acid](/img/structure/B1381398.png)

![3-(Bromodifluoromethyl)-8-chloro-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B1381400.png)


